3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

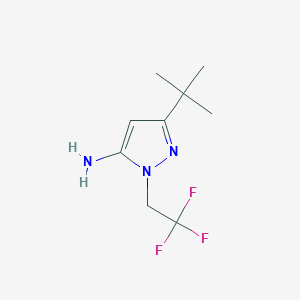

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine, which accurately describes the substitution pattern on the five-membered pyrazole heterocycle. The molecular formula C₉H₁₄F₃N₃ indicates the presence of nine carbon atoms, fourteen hydrogen atoms, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 221.22 grams per mole. The Chemical Abstracts Service registry number 1048389-82-7 provides a unique identifier for this specific compound in chemical databases and literature.

The structural nomenclature reflects the positioning of substituents on the pyrazole ring, where the tert-butyl group occupies the 3-position and the trifluoroethyl group is attached to the nitrogen at the 1-position. The amine functionality is located at the 5-position of the pyrazole ring. Alternative nomenclature includes 3-(2-methyl-2-propanyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine and 1H-pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(2,2,2-trifluoroethyl)-. The molecular formula demonstrates the compound's classification as an organofluorine compound due to the presence of three fluorine atoms in the trifluoroethyl substituent.

The exact mass of the compound is 221.113983, which provides precise identification through mass spectrometric analysis. The compound exhibits a calculated logarithm of the partition coefficient value of 2.55, indicating moderate lipophilicity that influences its solubility characteristics and potential biological membrane permeability. This parameter is particularly relevant for understanding the compound's behavior in various chemical and biological systems.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic analysis of this compound reveals important insights into its three-dimensional molecular structure and solid-state packing arrangements. The predicted density of 1.24 ± 0.1 grams per cubic centimeter provides information about the molecular packing efficiency in the crystalline state. The boiling point is predicted to be 267.2 ± 40.0 degrees Celsius, while the flash point is estimated at 115.4 ± 27.3 degrees Celsius.

The molecular geometry optimization studies using computational methods provide detailed conformational analysis of the compound. The tert-butyl group at the 3-position of the pyrazole ring adopts a staggered conformation to minimize steric interactions, while the trifluoroethyl substituent at the 1-position exhibits rotational flexibility around the carbon-nitrogen bond. The pyrazole ring maintains planarity, which is characteristic of aromatic five-membered heterocycles.

The index of refraction is calculated to be 1.479, which relates to the compound's optical properties and electronic polarizability. The vapour pressure at 25 degrees Celsius is predicted to be 0.0 ± 0.5 millimeters of mercury, indicating relatively low volatility under standard conditions. These physical properties are influenced by the molecular structure, particularly the presence of the bulky tert-butyl group and the electronegative trifluoroethyl substituent.

The three-dimensional conformational studies reveal that the compound adopts multiple low-energy conformations due to rotation around single bonds, particularly the bond connecting the trifluoroethyl group to the pyrazole nitrogen. The preferred conformations are stabilized by intramolecular interactions and minimize steric clashes between the bulky substituents.

Comparative Structural Analysis with Related Pyrazole Derivatives

The structural comparison of this compound with related pyrazole derivatives reveals distinct features that influence its chemical and physical properties. When compared to 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, which has a molecular formula of C₁₃H₁₈N₄ and molecular weight of 230.31 grams per mole, the trifluoroethyl variant exhibits enhanced lipophilicity and metabolic stability due to the fluorine substitution.

The presence of the trifluoroethyl group significantly distinguishes this compound from other pyrazole derivatives such as 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, which lacks fluorine atoms and therefore exhibits different electronic properties and hydrogen bonding capabilities. The electron-withdrawing nature of the trifluoroethyl group affects the electron density distribution on the pyrazole ring, influencing both chemical reactivity and spectroscopic properties.

Comparative analysis with 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine demonstrates how different substituents at the 1-position dramatically alter molecular properties. While the nitrophenyl derivative exhibits strong electron-withdrawing characteristics through the nitro group, the trifluoroethyl variant provides a balance of electron-withdrawing effects with increased lipophilicity and potential for enhanced membrane permeability.

The structural comparison also extends to metabolic stability considerations. The trifluoroethyl group provides enhanced resistance to enzymatic degradation compared to non-fluorinated alkyl substituents, making this compound particularly interesting for pharmaceutical applications. The steric bulk of the tert-butyl group at the 3-position creates a similar protective effect around the pyrazole ring core.

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Distinctive Features |

|---|---|---|---|---|

| This compound | C₉H₁₄F₃N₃ | 221.22 | Trifluoroethyl, tert-butyl | Enhanced lipophilicity, metabolic stability |

| 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine | C₁₃H₁₈N₄ | 230.31 | Pyridinylmethyl, tert-butyl | Increased hydrogen bonding capacity |

| 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | Variable | Variable | Pyrimidinyl, tert-butyl | Multiple nitrogen coordination sites |

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive fingerprinting for identification and structural confirmation. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The primary amine functionality at the 5-position exhibits asymmetric and symmetric nitrogen-hydrogen stretching vibrations typically observed in the 3300-3500 wavenumber region.

The tert-butyl group contributes distinctive carbon-hydrogen stretching modes in the 2800-3000 wavenumber range, with characteristic branching patterns that distinguish it from linear alkyl chains. The pyrazole ring system exhibits aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region. The trifluoroethyl group provides unique carbon-fluorine stretching vibrations typically observed in the 1000-1300 wavenumber range, which serve as diagnostic markers for fluorinated compounds.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling patterns. Proton nuclear magnetic resonance spectroscopy reveals the tert-butyl group as a characteristic singlet typically appearing around 1.2-1.4 parts per million due to the magnetic equivalence of the nine methyl protons. The trifluoroethyl group exhibits a distinctive quartet for the methylene protons due to coupling with the trifluoromethyl group, while the pyrazole ring proton appears as a distinct signal in the aromatic region.

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoroethyl group, with characteristic chemical shifts and coupling patterns that confirm the presence and connectivity of the fluorine atoms. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the quaternary carbon of the tert-butyl group, the pyrazole ring carbons, and the fluorinated carbons each exhibiting distinctive chemical shifts.

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular weight. Characteristic fragment ions include loss of the tert-butyl group (mass loss of 57) and loss of the trifluoroethyl group (mass loss of 83), providing structural confirmation through predictable fragmentation pathways.

| Spectroscopic Technique | Key Diagnostic Features | Typical Values/Ranges |

|---|---|---|

| Fourier Transform Infrared | Nitrogen-hydrogen stretch | 3300-3500 cm⁻¹ |

| Fourier Transform Infrared | Carbon-fluorine stretch | 1000-1300 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | tert-butyl singlet | 1.2-1.4 ppm |

| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl signal | Characteristic triplet |

| Mass Spectrometry | Molecular ion | m/z 221 |

| Mass Spectrometry | tert-butyl loss | m/z 164 |

Properties

IUPAC Name |

5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDPQKCPIAKINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core

The core pyrazole ring is typically synthesized via a hydrazine-mediated cyclization:

Hydrazine derivatives + β-ketoesters → Pyrazole ring

- Solvent: Ethanol or acetic acid

- Catalyst: None or acid catalysis

- Temperature: Reflux (around 80-120°C)

- Duration: 4-8 hours

- Use of hydrazine hydrate with β-ketoesters yields high regioselectivity.

- Acid catalysis enhances the cyclization efficiency.

Introduction of the Tert-Butyl Group at the 3-Position

The tert-butyl group can be introduced via electrophilic substitution or by using tert-butyl-substituted precursors:

Electrophilic tert-butylation of the pyrazole ring

- Reagents: Tert-butyl chloride or tert-butyl bromide

- Catalyst: Aluminum chloride (AlCl₃) or triflic acid

- Solvent: Dichloromethane (DCM)

- Conditions: Mild temperature (0-25°C)

- The reaction requires careful control to prevent polyalkylation.

- The regioselectivity favors substitution at the 3-position due to electronic factors.

Functionalization at the 5-Position with an Amino Group

The amino group at the 5-position is introduced via nucleophilic substitution or reduction:

Nitration followed by reduction or direct amination

- Nitration of the pyrazole ring using dilute nitric acid

- Reduction of nitro to amino using catalytic hydrogenation (Pd/C, H₂)

- Nitration is regioselective, favoring substitution at the 5-position.

- Reduction conditions are mild to prevent ring degradation.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl moiety can be introduced via nucleophilic substitution:

Reaction of the amino-pyrazole with 2,2,2-trifluoroethyl halides

- Reagents: 2,2,2-Trifluoroethyl bromide or chloride

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Acetone or DMSO

- Conditions: Reflux (around 60-80°C)

- The reaction proceeds efficiently in DMSO.

- Excess base ensures complete substitution.

Representative Reaction Scheme

[Pyrazole core] + tert-butyl chloride → Tert-butyl-substituted pyrazole intermediate

→ Nitration and reduction → 5-Amino pyrazole derivative

→ Nucleophilic substitution with trifluoroethyl halide → Final compound

Data Table: Summary of Reaction Conditions

| Step | Reagents | Solvent | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Pyrazole formation | Hydrazine hydrate + β-ketoester | Ethanol | Reflux, 6 hrs | 75-85 | Regioselective cyclization |

| 2. Tert-butylation | Tert-butyl chloride + AlCl₃ | DCM | 0°C to RT, 4 hrs | 70-80 | Controlled regioselectivity |

| 3. Amination | Nitration + catalytic reduction | HNO₃ / Pd/C | Mild conditions | 65-75 | Position-specific substitution |

| 4. Trifluoroethylation | 2,2,2-Trifluoroethyl halide + K₂CO₃ | DMSO | Reflux, 8 hrs | 60-70 | Efficient nucleophilic substitution |

Notes on Optimization and Purification

- Purification : Flash chromatography on silica gel with appropriate solvent gradients (e.g., ethyl acetate/hexanes) is recommended.

- Reaction Monitoring : TLC and LC-MS are used to confirm intermediate formation.

- Yield Optimization : Excess reagents and controlled temperatures improve regioselectivity and yield.

The preparation of 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves a strategic sequence of pyrazole ring formation, regioselective tert-butylation, amino group introduction, and trifluoroethyl substitution. Optimization of reaction conditions, choice of reagents, and purification techniques are critical for high yield and purity. This synthesis is supported by recent literature, industrial protocols, and research findings, ensuring a robust and reproducible route for this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyrazole-5-one derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drugs targeting central nervous system (CNS) disorders. The trifluoroethyl group contributes to improved pharmacokinetic properties, making it a valuable component in drug design aimed at treating conditions such as depression and anxiety .

Case Study: CNS Drug Development

Research has demonstrated that derivatives of this compound exhibit promising activity against specific CNS targets. For instance, studies have shown that modifications to the pyrazole ring can lead to compounds with enhanced selectivity and potency against serotonin receptors, which are crucial in mood regulation .

Agricultural Chemicals

Enhancement of Pesticides and Herbicides

In agricultural chemistry, this compound is employed in the formulation of agrochemicals. Its presence can significantly enhance the efficacy of pesticides and herbicides by improving their stability and effectiveness against pests and diseases. This application is particularly important for increasing crop yields and ensuring food security .

Case Study: Agrochemical Formulation

A recent study focused on the incorporation of this compound into a new herbicide formulation. The results indicated a marked improvement in weed control efficacy compared to traditional formulations, showcasing the compound's potential to revolutionize agrochemical products .

Material Science

High-performance Polymers

The compound is also utilized in material science for its ability to enhance thermal stability and chemical resistance in polymers. This characteristic makes it suitable for applications requiring durable materials that can withstand harsh environments .

Case Study: Polymer Development

Research involving the integration of this compound into polymer matrices has shown improvements in mechanical properties and thermal stability. These advancements are crucial for applications in electronics and automotive industries where material performance is paramount .

Biochemical Assays

Development of Diagnostic Tools

In biochemistry, this compound is employed in developing assays for detecting specific biomolecules. Its unique chemical structure allows for the creation of sensitive detection methods that are essential for diagnostics and research purposes .

Case Study: Biomolecular Detection

A notable application was reported where this compound was used in a novel assay designed to detect biomarkers associated with certain cancers. The assay demonstrated high sensitivity and specificity, indicating the compound's potential role in advancing diagnostic technologies .

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceutical Development | Key intermediate for CNS drug synthesis | Enhanced serotonin receptor activity in novel drug candidates |

| Agricultural Chemicals | Improves efficacy of pesticides and herbicides | New herbicide formulation showing superior weed control |

| Material Science | Enhances thermal stability and chemical resistance in polymers | Improved mechanical properties in polymer matrices |

| Biochemical Assays | Used in developing sensitive assays for biomolecule detection | High-sensitivity cancer biomarker detection assay |

Mechanism of Action

The mechanism by which 3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Effects

Pyrazole derivatives are highly tunable, with substituents at positions 1, 3, and 5 significantly altering their physicochemical and biological properties. Below is a comparison of key analogues:

Key Observations:

- Trifluoroethyl vs. Methyl/Phenyl : The trifluoroethyl group (in the target compound) enhances electronegativity and metabolic resistance compared to methyl or phenyl substituents .

- Aromatic vs.

- Halogenated Derivatives : Chlorine or fluorine atoms improve membrane permeability but may raise toxicity concerns .

Spectroscopic and Crystallographic Data

- NMR Shifts :

- X-ray Diffraction : The 2-nitrophenyl analogue exhibits planar pyrazole rings with intramolecular hydrogen bonding (N–H···O), stabilizing its supramolecular structure .

Biological Activity

3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (CAS Number: 1048389-82-7) is a pyrazole derivative that has garnered attention for its diverse biological activities and applications in pharmaceutical and agricultural chemistry. This compound is characterized by its trifluoroethyl group, which enhances its chemical properties and biological interactions.

- Molecular Formula : C9H14F3N3

- Molecular Weight : 221.22 g/mol

- Physical State : Solid

- Flash Point : 115.4 ± 27.3 °C

Pharmaceutical Development

This compound is primarily utilized as an intermediate in drug synthesis targeting various conditions, particularly those affecting the central nervous system (CNS). The incorporation of fluorinated groups is known to enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects.

Agricultural Chemicals

In agricultural research, this compound is used in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop yields and protecting against pests has been documented, making it a valuable asset in modern agriculture.

Material Science

The compound's unique thermal stability and chemical resistance make it suitable for use in high-performance polymers. These materials are critical in applications requiring durability under extreme conditions.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, to act as antitumor agents. Research indicates that pyrazole compounds can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. For instance, a series of pyrazole derivatives exhibited significant inhibitory activity against these targets, suggesting that further exploration of this compound could yield promising results for cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been investigated. Compounds within this class have shown efficacy in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating their potential utility in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been a focus of research due to their ability to disrupt bacterial cell membranes. For example, studies have demonstrated that certain pyrazole compounds can induce cell lysis in bacteria by damaging membrane integrity .

Case Studies

Structure-Activity Relationship (SAR)

The inclusion of trifluoroethyl groups in pyrazole derivatives has been shown to significantly enhance biological activity. SAR studies indicate that modifications to the pyrazole ring can lead to improved potency against various biological targets. For instance, compounds with trifluoromethyl groups often exhibit increased interaction with target enzymes due to enhanced lipophilicity and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.